molecular formula C11H9Br2NO3S B2874013 2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 459185-93-4

2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B2874013
CAS RN: 459185-93-4
M. Wt: 395.07
InChI Key: PMMWNOSTYXIWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H10BrNO3S . It has a molecular weight of 316.18 . The compound is used for industrial and scientific research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO3S/c12-10-5-1-2-6-11 (10)17 (14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Mechanism of Action

The mechanism of action for 2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it is primarily used for industrial or scientific research .

Future Directions

The future directions for the use and study of 2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide are not specified in the search results. As a compound used for industrial and scientific research, its future directions may depend on the specific research questions and industrial needs .

properties

IUPAC Name

2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMWNOSTYXIWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.